![molecular formula C14H18N2O3S B2422186 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1251685-50-3](/img/structure/B2422186.png)
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Suzuki–Miyaura Coupling
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Applications : Researchers have successfully employed this compound in various SM coupling reactions, creating diverse carbon–carbon bonds .
Antioxidant Activity
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N’-(2-methylsulfanylphenyl)oxamide: may exhibit antioxidant properties. Although specific studies on this compound are limited, its structure suggests potential antioxidant activity. Further investigations are warranted to explore its effectiveness in scavenging reactive oxygen species (ROS) and protecting against oxidative stress .
Plant Hormone Analog
The compound’s resemblance to indole derivatives makes it interesting for plant biology:
- Indole-3-acetic acid (IAA) : This natural plant hormone regulates growth and development. While not identical, the compound’s indole moiety hints at possible IAA-like effects. Investigating its impact on plant physiology could yield valuable insights .
Computational Chemistry
The compound’s complex structure invites computational studies. Density functional theory (DFT) calculations could elucidate its electronic properties, reactivity, and binding affinities.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Subhashini, N. J., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 1-10. Kumar, S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-11-5-3-2-4-10(11)16-13(19)12(18)15-8-14(9-17)6-7-14/h2-5,17H,6-9H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMLVNABQXLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide |
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